molecular formula C7H9LiSi B14444461 Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- CAS No. 73084-25-0

Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-

Cat. No.: B14444461
CAS No.: 73084-25-0
M. Wt: 128.2 g/mol
InChI Key: CDIMYCWWDOLZQW-UHFFFAOYSA-N
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Description

Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- is an organolithium compound that features a lithium atom bonded to a 4-(trimethylsilyl)-1,3-butadiynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structure and reactivity, which makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- typically involves the reaction of 4-(trimethylsilyl)-1,3-butadiyne with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- include electrophiles such as carbonyl compounds, halides, and other reactive intermediates. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or hexane to stabilize the reactive intermediates and facilitate the reaction .

Major Products

The major products formed from reactions involving lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while coupling reactions could produce various substituted alkynes or other complex organic molecules .

Scientific Research Applications

Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly reactive, allowing it to readily form bonds with electrophilic centers in other molecules. This reactivity is facilitated by the presence of the 4-(trimethylsilyl)-1,3-butadiynyl group, which stabilizes the compound and enhances its nucleophilicity .

Comparison with Similar Compounds

Properties

CAS No.

73084-25-0

Molecular Formula

C7H9LiSi

Molecular Weight

128.2 g/mol

IUPAC Name

lithium;buta-1,3-diynyl(trimethyl)silane

InChI

InChI=1S/C7H9Si.Li/c1-5-6-7-8(2,3)4;/h2-4H3;/q-1;+1

InChI Key

CDIMYCWWDOLZQW-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)C#CC#[C-]

Origin of Product

United States

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